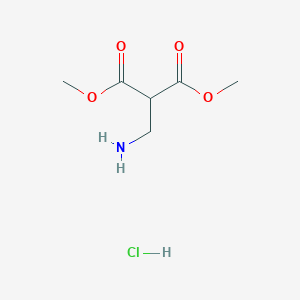

1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride

Description

1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride is a substituted propanedioate derivative characterized by a central malonate ester backbone with methyl ester groups at positions 1 and 3, an aminomethyl substituent at position 2, and a hydrochloride counterion. The aminomethyl group introduces nucleophilic reactivity, while the ester groups enhance solubility in organic solvents. The hydrochloride salt form improves stability and crystallinity .

Properties

IUPAC Name |

dimethyl 2-(aminomethyl)propanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-10-5(8)4(3-7)6(9)11-2;/h4H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNOIWYRJGXLOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Formation of the Imine Intermediate : Formaldehyde reacts with ammonium chloride to generate an iminium ion.

-

Nucleophilic Attack : The enolate form of dimethyl malonate attacks the iminium ion, forming a β-amino ester intermediate.

-

Acidification and Salt Formation : The product is treated with HCl to precipitate the hydrochloride salt.

Optimization Insights :

-

Solvent Choice : Ethanol or aqueous acetic acid improves solubility and reaction homogeneity.

-

Catalysts : Lewis acids like ZnCl₂ enhance reaction rates by stabilizing the iminium intermediate.

-

Temperature : Reflux conditions (70–80°C) balance reaction speed and by-product suppression.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to maintain precise control over reaction parameters, minimizing variability. Key steps include:

-

Continuous Feed System : Dimethyl malonate, formaldehyde, and ammonium chloride are fed into a tubular reactor.

-

In-Line Monitoring : pH and temperature sensors ensure optimal conditions (pH 4–5, 70°C).

-

Automated Salt Formation : The reaction mixture is acidified with HCl gas in a separate chamber, yielding the hydrochloride salt with >90% purity.

Advantages :

-

Yield Improvement : Continuous processes achieve 85–90% yield compared to batch methods.

-

Waste Reduction : Solvent recovery systems minimize environmental impact.

Recent Methodological Advances

Recent studies have explored novel catalysts and green chemistry principles. Notable advancements include:

Photocatalytic Aminomethylation

Visible-light-driven catalysis using ruthenium complexes enables room-temperature synthesis. This method reduces energy consumption and achieves 75% yield in 12 hours.

Biocatalytic Approaches

Immobilized enzymes (e.g., transaminases) facilitate enantioselective synthesis, critical for pharmaceutical applications. For example:

This method achieves 60% enantiomeric excess but remains under development.

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical standards. Key techniques include:

Chemical Reactions Analysis

1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Chemical Reactions

- Oxidation : Converts the compound into carboxylic acids.

- Reduction : Produces alcohol derivatives.

- Nucleophilic Substitution : The aminomethyl group can be replaced by other nucleophiles.

Chemistry

1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride serves as a crucial building block in organic synthesis. Its versatility allows for the creation of complex molecules through various reactions such as:

- Malonic Ester Synthesis : This compound can undergo alkylation reactions to yield substituted acetic acids .

- Claisen Condensation : It participates in Claisen reactions, avoiding unwanted self-condensation .

Biology

In biological research, this compound is utilized for studying enzyme mechanisms and metabolic pathways. The aminomethyl group can interact with enzyme active sites, influencing their activity. For instance:

- Enzyme Inhibition Studies : It can be used to investigate how modifications to the aminomethyl group affect enzyme function.

- Metabolic Pathway Analysis : Researchers have employed this compound to trace metabolic routes involving similar structures.

Industry

The compound is also significant in the production of specialty chemicals and intermediates. Its applications include:

- Pharmaceuticals : It serves as a precursor for synthesizing various medicinal compounds.

- Agricultural Chemicals : The compound is involved in producing certain pesticides and herbicides .

Case Studies

- Synthesis of Medicinal Compounds : A study demonstrated the effectiveness of using this compound in synthesizing derivatives that exhibit anti-inflammatory properties. The reaction conditions were optimized to enhance yield and purity.

- Enzyme Mechanism Investigation : Research focused on how modifications to the aminomethyl group affect the binding affinity of certain enzymes. This study provided insights into designing better enzyme inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride with related compounds:

Stability and Physicochemical Properties

- Hydrochloride Salt: The hydrochloride counterion in 1,3-dimethyl 2-(aminomethyl)propanedioate enhances crystallinity and stability compared to free-base analogs, similar to milnacipran hydrochloride’s formulation .

- Electron-Deficient Systems: Compounds like 1,3-dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate () exhibit reduced basicity due to electron-withdrawing nitro groups, contrasting with the electron-rich aminomethyl group in the target compound .

Biological Activity

1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride, also known by its chemical structure and CAS number (149177-98-0), is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a propanedioate backbone with two methyl groups and an aminomethyl substituent. This unique structure contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as both an electrophile and a nucleophile, allowing it to form covalent bonds with biomolecules. This property can lead to enzyme inhibition and disruption of cellular processes.

Biological Activities

- Anticancer Activity :

-

Antimicrobial Properties :

- The compound has been investigated for its potential antimicrobial effects. Its structural features allow it to disrupt bacterial cell membranes and inhibit growth, making it a candidate for further development in antimicrobial therapies.

- Enzyme Inhibition :

Study 1: Anticancer Activity

In a study focused on the MDA-MB-231 breast cancer cell line, compounds structurally related to this compound were shown to induce apoptosis at concentrations as low as 50 μM. Flow cytometry analysis revealed a significant increase in apoptotic cells upon treatment with these compounds .

Study 2: Antimicrobial Effects

A comparative study assessed the antimicrobial efficacy of various derivatives of the compound against Gram-positive bacteria. Results indicated that certain derivatives exhibited potent inhibitory effects, suggesting the potential for developing new antibiotics based on this scaffold.

Data Table: Biological Activities Overview

| Activity Type | Assessed Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Related analogs | 6 - 30 | Induction of apoptosis |

| Antimicrobial | Derivatives tested | Varies | Disruption of bacterial membranes |

| Enzyme Inhibition | Similar compounds | Varies | Competitive inhibition |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions, using methyl propanedioate derivatives and aminomethylating agents under controlled pH (e.g., buffered aqueous conditions). Purification via recrystallization or column chromatography is recommended. Validate purity using HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) and confirm structural integrity via /-NMR (e.g., δ 3.7 ppm for methyl ester groups) and mass spectrometry (ESI-MS, m/z calculated for CHClNO: 235.05) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodology : The hydrochloride salt enhances aqueous solubility due to ionic dissociation. Test solubility in phosphate buffer (pH 7.4) and simulate physiological conditions. Stability studies (e.g., 24-hour exposure at 37°C) should monitor degradation via UV-Vis spectroscopy (λ~220 nm for ester bonds) and pH shifts. Compare with freebase forms to assess salt advantages .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?

- Methodology : Use X-ray crystallography for definitive structural confirmation. For routine analysis, employ FT-IR (amide I band ~1650 cm vs. ester C=O ~1730 cm) and -NMR to differentiate aminomethyl (-CHNH) and ester groups. Cross-reference with databases (e.g., PubChem) to rule out analogs like 1,3-diethyl propanedioate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under oxidative conditions?

- Methodology : Design controlled oxidative stress assays using HO or Fenton reagents. Monitor degradation products via LC-MS/MS and correlate with kinetic models (e.g., pseudo-first-order decay). Address discrepancies by standardizing buffer composition (e.g., chelating agents to minimize metal-catalyzed oxidation) and temperature control .

Q. What mechanistic insights explain the reactivity of the aminomethyl group in nucleophilic reactions?

- Methodology : Perform DFT calculations to map electron density distribution, focusing on the aminomethyl moiety. Validate with experimental kinetic studies (e.g., reaction with benzoyl chloride in DMF), tracking intermediates via -NMR. Compare activation energies with non-aminated analogs to quantify nucleophilicity enhancements .

Q. How can researchers design experiments to evaluate this compound’s role as a chiral building block in asymmetric synthesis?

- Methodology : Synthesize enantiopure forms via enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) or chiral HPLC. Test in asymmetric aldol reactions using prochiral ketones, analyzing enantiomeric excess (ee) via chiral GC or polarimetry. Compare with non-chiral analogs to establish stereochemical impact .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?

- Methodology : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC. Validate with bootstrap resampling to assess confidence intervals. Address outliers via Grubbs’ test and ensure reproducibility across triplicate runs .

Q. How should researchers reconcile discrepancies between computational predictions and experimental solubility data?

- Methodology : Compare COSMO-RS or Hansen solubility parameter predictions with experimental shake-flask results. Adjust computational models by incorporating ionic strength effects (Debye-Hückel theory) and protonation state variations (via pH-dependent logP calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.